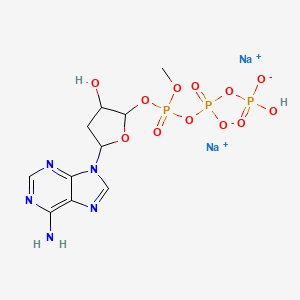
Guar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guar, also known as Cyamopsis tetragonoloba (L.) Taub. or cluster bean, is a crop from marginal farms. It is a deep-rooted, drought-resistant, hardy, and summer annual legume . Guar gum is a galactomannan polysaccharide extracted from guar beans that has thickening and stabilizing properties useful in food, feed, and industrial applications .
Synthesis Analysis
Guar gum is a natural polymer composed of linear chains of (1-4)-β-D mannopyranosyl units with α-D-galactopyranosyl units attached by (1-6) linkages, in a ratio of about 1.5-2 . The modifications discussed include the introduction of carboxymethyl groups into the molecule, for extending the applications of partially carboxymethylated guar gum .
Molecular Structure Analysis
Guar gum is a galactomannan polysaccharide whose backbone structure consists of a linear chain of mannose with short lateral-branches of galactose . Chemically, guar gum is an exo-polysaccharide composed of the sugars galactose and mannose .
Chemical Reactions Analysis
Guar gum derivatives with hydrophobic unsaturated long-chains were successfully synthesized . The guar gum derivatives were characterized by Fourier transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA) .
Physical And Chemical Properties Analysis
Guar gum is soluble in hot & cold water but insoluble in most organic solvents. It has strong hydrogen bonding properties . It is typically produced as a free-flowing, off-white powder .
Wissenschaftliche Forschungsanwendungen
Food Industry
Guar gum is largely used in the form of guar gum powder as an additive in the food industry . It has the ability to form hydrogen bonding with water molecules, making it an excellent thickener and stabilizer .
Pharmaceuticals
Guar gum is also used in pharmaceuticals . It’s beneficial in the control of many health problems like diabetes, bowel movements, heart disease, and colon cancer . The chemically modified guar gum is used in pharmaceuticals as a vehicle to carry drugs .
Paper Industry
Guar gum has applications in the paper industry . It was found to be a suitable substitute for locust bean gum, which was widely used in the paper industry but became difficult to obtain during World War II .
Textile Industry
In the textile industry, guar gum is used as a thickener . It was found to be a good alternative to locust bean gum, which was previously used in this industry .
Explosive Industry
Guar gum powder is used as an additive in the explosive industry . Its ability to form hydrogen bonding with water molecules makes it useful in this context .
Oil Well Drilling
In the oil well drilling industry, guar gum is used because of its ability to form hydrogen bonding with water molecules . This property makes it a valuable additive in this industry .
Cosmetics Industry
Guar gum is used in the cosmetics industry . It’s used in the form of guar gum powder as an additive .
Agriculture
Guar gum and its derivatives find tremendous areas of application in agriculture due to its biodegradability, high functionality, and hydrophilic nature . It’s used in the form of guar gum-based hydrogels, guar gum-based composites, and hydrogel nanocomposites for high water absorption, excellent retention capacity, and effective controlled release .
Wirkmechanismus
Target of Action
Guar, also known as guaran or Cyamopsis tetragonoloba, is a galactomannan polysaccharide extracted from guar beans . The primary targets of guar are the digestive system and metabolic processes in the human body . Guar gum is used as a thickener and stabilizer in various industries due to its ability to form hydrogen bonding with water molecules .
Mode of Action
Guar gum acts predominantly by reducing glucose absorption in the small intestine . It likely achieves this by inhibiting the effects of intestinal motility on fluid convection . The partial hydrolysis of guar gum leads to the reduction in molecular weight of native guar gum, which shows low viscosity in aqueous solutions . This property makes it a novel soluble fiber that resembles the basic chemical structure of native guar gum .
Biochemical Pathways
The biochemical pathways affected by guar are primarily related to glucose metabolism and absorption . Guar gum has been found to improve glucose tolerance predominantly by reducing glucose absorption in the small intestine . Additionally, significant differences in the concentrations of certain metabolites between early and delayed flowering plants affect several pathways according to the KEGG database: valine, leucine and isoleucine biosynthesis; glycerolipid metabolism; glycine, serine and threonine metabolism; D-glutamine and D-glutamate metabolism; N-, O-glycan biosynthesis .
Pharmacokinetics
It’s known that guar gum is more soluble than locust bean gum due to its extra galactose branch points . It remains stable in solution over pH range 5–7 . The viscosity attained is dependent on time, temperature, concentration, pH, rate of agitation and particle size of the powdered gum used .
Result of Action
The molecular and cellular effects of guar’s action are primarily related to its impact on glucose metabolism. By reducing glucose absorption in the small intestine, guar gum can help regulate blood sugar levels . Additionally, the genes involved in biological processes, molecular functions, galactomannan biosynthesis, cellular functions, stress tolerance pathways, markers (SNP, SSR) identification, and others in guar have been identified by sequencing its transcriptome .
Action Environment
Guar is a drought-tolerant plant, making it suitable for growth in arid and semi-arid regions . Environmental factors such as soil dehydration can negatively affect plant fitness and crop productivity . The growth of guar provides multiple ecosystem services for sustainable production, including prevention of water pollution, nutrients conservation, storage of more carbon below, and development of better pest tolerance .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Guar involves the polymerization of the monosaccharide galactose and mannose. The polymerization process is catalyzed by the enzyme beta-galactosidase, which is found in the seeds of the Guar plant. The resulting polymer is a galactomannan, which is the main component of Guar gum.", "Starting Materials": [ "Galactose", "Mannose", "Beta-galactosidase enzyme", "Guar plant seeds" ], "Reaction": [ "Extract beta-galactosidase enzyme from Guar plant seeds", "Mix galactose and mannose in a solution", "Add beta-galactosidase enzyme to the solution", "Catalyze the polymerization of galactose and mannose", "Isolate and purify the resulting galactomannan polymer", "Dry and grind the purified polymer to obtain Guar gum" ] } | |
CAS-Nummer |
9000-30-0 |
Produktname |
Guar |
Molekularformel |
C10H14N5Na2O12P3 |
Molekulargewicht |
535.15 |
IUPAC-Name |
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 |
InChI-Schlüssel |
LUSTYMNNBDCASM-UHFFFAOYSA-L |
SMILES |
COP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Guar gum; Guaran; Guar flour; Gum cyamopsis; Gum guar. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




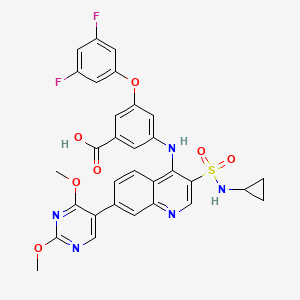


![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)
![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)
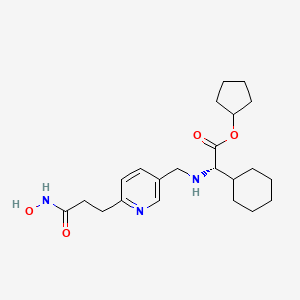
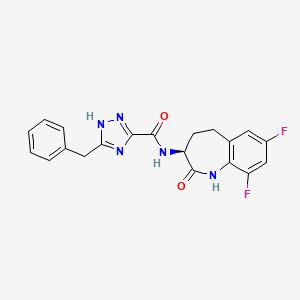
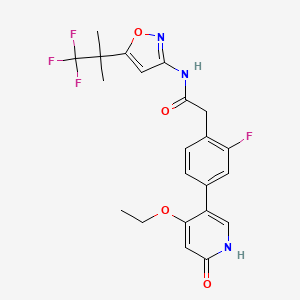
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)
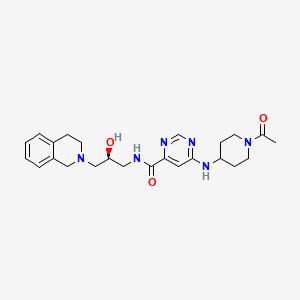
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)